molecular formula C15H16BrNO2 B2872143 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol CAS No. 306730-29-0

2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol

Cat. No.: B2872143
CAS No.: 306730-29-0
M. Wt: 322.202
InChI Key: USFRYORGKDNBEK-UHFFFAOYSA-N
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Description

2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol is an organic compound with the molecular formula C14H14BrNO. This compound is characterized by the presence of a bromo-substituted aniline group and a methoxy-substituted phenol group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol typically involves the reaction of 4-bromo-3-methylaniline with 5-methoxybenzyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromo-substituted aniline group and a methoxy-substituted phenol group. This combination of functional groups imparts distinct chemical properties, making it valuable for various research applications .

Properties

IUPAC Name

2-[(4-bromo-3-methylanilino)methyl]-5-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2/c1-10-7-12(4-6-14(10)16)17-9-11-3-5-13(19-2)8-15(11)18/h3-8,17-18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFRYORGKDNBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=C(C=C(C=C2)OC)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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